molecular formula C6H5NO2 B12918787 (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one

(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one

Cat. No.: B12918787
M. Wt: 123.11 g/mol
InChI Key: RNHSCDHXYPKJTL-HWKANZROSA-N
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Description

(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one is a heterocyclic organic compound with a unique structure that includes a pyrrolone ring and a hydroxyvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a pyrrolone derivative in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. Catalysts and continuous flow reactors can be employed to enhance the reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyvinyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyrrolone ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution reagents.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols or hydrocarbons.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable compound for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one involves its interaction with specific molecular targets. The hydroxyvinyl group can form hydrogen bonds with biological macromolecules, while the pyrrolone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2-Hydroxyvinyl)pyridine: Similar structure but with a pyridine ring instead of a pyrrolone ring.

    (Z)-3-(2-Hydroxyvinyl)indole: Contains an indole ring, offering different electronic properties.

    (Z)-4-(2-Hydroxyvinyl)quinoline: Features a quinoline ring, providing distinct reactivity and applications.

Uniqueness

(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one is unique due to its specific combination of a pyrrolone ring and a hydroxyvinyl group. This structure imparts unique reactivity and potential applications that are not observed in its analogs. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical transformations and interactions.

Properties

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

IUPAC Name

(2E)-2-(5-oxopyrrol-2-ylidene)acetaldehyde

InChI

InChI=1S/C6H5NO2/c8-4-3-5-1-2-6(9)7-5/h1-4H,(H,7,9)/b5-3+

InChI Key

RNHSCDHXYPKJTL-HWKANZROSA-N

Isomeric SMILES

C\1=CC(=O)N/C1=C/C=O

Canonical SMILES

C1=CC(=O)NC1=CC=O

Origin of Product

United States

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